molecular formula C9H8O3S B2845205 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione CAS No. 1248465-86-2

3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione

Cat. No.: B2845205
CAS No.: 1248465-86-2
M. Wt: 196.22
InChI Key: IWIVBDULZYFZNO-UHFFFAOYSA-N
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Description

3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione is an organic compound with the molecular formula C9H8O3S and a molecular weight of 196.22 g/mol . It is characterized by the presence of a thiophene ring attached to an oxolane-2,5-dione structure, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione typically involves the reaction of thiophene derivatives with oxolane-2,5-dione precursors under controlled conditions. One common method involves the use of thiophene-3-carboxylic acid as a starting material, which undergoes cyclization with oxalyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran derivatives, and various substituted thiophene compounds .

Scientific Research Applications

3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the oxolane-2,5-dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione is unique due to the specific positioning of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions are required .

Biological Activity

3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound features a thiophene ring that can engage in π-π interactions with aromatic residues in proteins, while the oxolane-2,5-dione moiety can form hydrogen bonds with active site residues. These interactions are crucial for modulating the activity of enzymes and receptors, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. Below is a summary of its antimicrobial efficacy:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus206.25
Escherichia coli2212.5
Candida albicans1810

The compound's activity was notably comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. It was tested against several cancer cell lines, demonstrating significant cytotoxicity:

Cell Line IC50 (nM)
K562 (leukemia)30
HepG2 (liver cancer)50
HUVEC (normal cells)920

The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, suggesting its potential as a therapeutic agent .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the compound against a panel of Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that modifications in the thiophene ring enhanced antimicrobial activity, emphasizing structure-activity relationships (SAR) in drug design .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various derivatives of the compound on cancer cell lines. The results demonstrated that specific substitutions at the thiophene position significantly improved anticancer potency, supporting further exploration into derivative synthesis for enhanced efficacy .

Properties

IUPAC Name

3-methyl-3-thiophen-3-yloxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c1-9(6-2-3-13-5-6)4-7(10)12-8(9)11/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIVBDULZYFZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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